molecular formula C7H15NO2 B6166286 [4-amino-2-(hydroxymethyl)cyclopentyl]methanol CAS No. 1824220-32-7

[4-amino-2-(hydroxymethyl)cyclopentyl]methanol

Cat. No.: B6166286
CAS No.: 1824220-32-7
M. Wt: 145.2
InChI Key:
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Description

[4-amino-2-(hydroxymethyl)cyclopentyl]methanol: is an organic compound with the molecular formula C7H15NO2. This compound features a cyclopentane ring substituted with an amino group and a hydroxymethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-amino-2-(hydroxymethyl)cyclopentyl]methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reduction of a cyclopentanone derivative followed by amination and hydroxymethylation under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to optimize the reaction conditions. The scalability of the process is crucial for commercial viability, and continuous flow reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-amino-2-(hydroxymethyl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of various substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [4-amino-2-(hydroxymethyl)cyclopentyl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a model compound in biochemical assays to understand the interaction of cyclopentyl derivatives with biological macromolecules.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in developing new pharmaceuticals targeting specific diseases.

Industry: The compound finds applications in the production of specialty chemicals and polymers. Its functional groups allow for modifications that enhance the properties of industrial products.

Mechanism of Action

The mechanism of action of [4-amino-2-(hydroxymethyl)cyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups facilitate binding to active sites, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and kinetics help elucidate its effects at the molecular level.

Comparison with Similar Compounds

  • [4-amino-2-(hydroxymethyl)cyclohexyl]methanol
  • [4-amino-2-(hydroxymethyl)cyclobutyl]methanol
  • [4-amino-2-(hydroxymethyl)cyclopropyl]methanol

Uniqueness: Compared to its analogs, [4-amino-2-(hydroxymethyl)cyclopentyl]methanol offers a balance of ring strain and functional group accessibility, making it particularly useful in synthetic applications. Its five-membered ring provides unique steric and electronic properties that differentiate it from six-membered or smaller ring analogs.

Properties

CAS No.

1824220-32-7

Molecular Formula

C7H15NO2

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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